Amedalin hydrochloride was synthesized in the early 1970s and is derived from indole structures, which are known for their diverse biological activities. The compound belongs to a broader class of indole derivatives that exhibit significant pharmacological effects, particularly in the central nervous system. Despite its promising profile as an antidepressant, Amedalin hydrochloride did not progress to market availability .
The synthesis of Amedalin hydrochloride involves a cyclization reaction starting from 3-methyl-3-(3-methylaminopropyl)-1-phenyl-2-indolinone. This reaction typically requires a strong acid catalyst to facilitate the cyclization process. The synthesis can be performed using various methods, including:
The reaction conditions often include controlled temperatures and pH levels to ensure optimal yields and minimize byproducts. Continuous flow reactors may also be utilized in industrial settings to enhance efficiency and scalability of the synthesis process.
Amedalin hydrochloride features a complex molecular structure characterized by an indole backbone. The IUPAC name is 3-methyl-3-[3-(methylamino)propyl]-1-phenylindol-2-one;hydrochloride. Key structural details include:
The InChI key for Amedalin hydrochloride is DDOCDXCKSVDRHL-UHFFFAOYSA-N, which aids in identifying the compound within chemical databases.
Amedalin hydrochloride can participate in several chemical reactions:
Typical reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. Controlled temperature and pH are crucial for directing the desired reaction pathways.
Amedalin hydrochloride functions primarily as a selective norepinephrine reuptake inhibitor. By inhibiting the reuptake of norepinephrine, it increases its concentration in the synaptic cleft, thereby enhancing neurotransmitter activity associated with mood regulation. Notably, it does not significantly affect serotonin or dopamine reuptake nor exhibit antihistamine or anticholinergic properties .
While Amedalin hydrochloride has not been commercially developed, its potential applications include:
Despite its lack of market presence, ongoing research into compounds like Amedalin hydrochloride continues to contribute valuable knowledge to pharmacology and medicinal chemistry .
Amedalin hydrochloride (developmental code UK-3540-1) emerged from systematic pharmaceutical research in the early 1970s aimed at developing novel antidepressants. Synthesized as part of a broader exploration of N-phenyl-2-indolinone derivatives, it represented a structural departure from tricyclic antidepressants (TCAs) like amitriptyline, which dominated depression treatment during that era [1] [2]. The foundational research was spearheaded by scientists investigating compounds with targeted monoamine reuptake inhibition, culminating in a seminal 1972 publication that first described amedalin’s synthesis and preclinical characterization [1]. Unlike TCAs—which inhibited reuptake of both serotonin (5-HT) and norepinephrine (NE), while also exhibiting significant anticholinergic and antihistaminergic effects—amedalin demonstrated a uniquely selective pharmacological profile. Early animal studies established it as a pure norepinephrine reuptake inhibitor (NRI), devoid of meaningful activity on serotonin or dopamine transporters and lacking affinity for muscarinic or histamine H1 receptors [1] [3]. This selectivity positioned it as a promising candidate for clinical development with a potentially improved side-effect profile compared to existing antidepressants.
Table 1: Key Characteristics of Amedalin Hydrochloride
Property | Value | Source |
---|---|---|
Chemical Formula | C₁₉H₂₂N₂O·HCl | [7] |
Molecular Weight | 330.85 g/mol | [7] |
IUPAC Name | (3S)-3-Methyl-3-[3-(methylamino)propyl]-1-phenyl-1,3-dihydro-2H-indol-2-one monohydrochloride | [6] [7] |
CAS Registry Number | 22232-73-1 | [7] |
Original Developer | Not specified (1970s) | [1] |
Amedalin’s core structure—3-methyl-3-[3-(methylamino)propyl]-1-phenylindolin-2-one—was optimized within the N-phenyl-2-indolinone chemical class. This scaffold was strategically engineered to balance neurotransmitter selectivity with metabolic stability [1] [6]. Key structural features underpinning its pharmacology include:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7